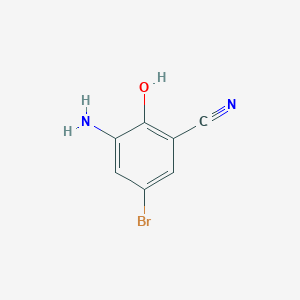

3-Amino-5-bromo-2-hydroxybenzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

862728-35-6 |

|---|---|

Molekularformel |

C7H5BrN2O |

Molekulargewicht |

213.03 g/mol |

IUPAC-Name |

3-amino-5-bromo-2-hydroxybenzonitrile |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2 |

InChI-Schlüssel |

ACSSMNVQNSSHKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1C#N)O)N)Br |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Amino 5 Bromo 2 Hydroxybenzonitrile and Its Analogs

Strategies for Regioselective Bromination of Benzonitrile (B105546) Scaffolds

Achieving regioselective bromination is a critical step in the synthesis of 3-amino-5-bromo-2-hydroxybenzonitrile. The directing effects of the substituents already present on the benzene (B151609) ring—the activating hydroxyl (-OH) and amino (-NH2) groups, and the deactivating but meta-directing nitrile (-CN) group—play a crucial role in determining the position of bromination.

Bromination of Hydroxybenzonitrile Precursors

The synthesis of brominated hydroxybenzonitriles often begins with the direct bromination of a hydroxybenzonitrile precursor. The hydroxyl group is a strong activating group and an ortho-, para-director, meaning it directs incoming electrophiles (like Br+) to the positions adjacent (ortho) and opposite (para) to it. The nitrile group, being an electron-withdrawing group, is a deactivating meta-director.

When these competing directing effects are present, the outcome can be a mixture of products. For instance, the electrophilic bromination of 3-hydroxybenzonitrile yields a mixture of isomers. The major product is 2-bromo-5-hydroxybenzonitrile (B120245) (73%), where bromination occurs para to the hydroxyl group, along with 2-bromo-3-hydroxybenzonitrile (B1289251) (18%) and a small amount of 4-bromo-3-hydroxybenzonitrile (B1344784) (2%). mdpi.com This demonstrates the powerful para-directing effect of the hydroxyl group.

Similarly, the synthesis of 5-bromo-2-hydroxybenzonitrile (B1273605) can be achieved through the direct bromination of o-cyanophenol (2-hydroxybenzonitrile). nih.gov In this case, the hydroxyl group directs the incoming bromine to the para position, leading to the desired product.

Table 1: Regioselectivity in the Bromination of 3-Hydroxybenzonitrile

| Product | Position of Bromination (relative to -OH) | Yield |

|---|---|---|

| 2-Bromo-5-hydroxybenzonitrile | para | 73% |

| 2-Bromo-3-hydroxybenzonitrile | ortho | 18% |

| 4-Bromo-3-hydroxybenzonitrile | ortho | 2% |

Data sourced from Molecules (2014). mdpi.com

Utilization of N-Bromosuccinimide (NBS) and Other Bromine Sources

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It serves as a convenient and safer alternative to liquid bromine, providing a low, constant concentration of Br₂ during the reaction. masterorganicchemistry.com NBS is particularly effective for the bromination of electron-rich aromatic compounds such as phenols and anilines. missouri.edu

The use of NBS can offer improved regioselectivity compared to Br₂. For example, highly regioselective bromination of activated aromatic compounds has been achieved using NBS in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org The reaction conditions, including the solvent and any catalysts, can significantly influence the outcome of the bromination. For electron-rich aromatic substrates, the reaction proceeds via electrophilic aromatic substitution. missouri.edu

Other brominating agents, such as copper(II) bromide (CuBr₂), can also be employed. CuBr₂ has been used for the bromination and cyclocondensation of 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones to form 3-bromoflavones, indicating its utility in reactions involving phenolic compounds. researchgate.net

Approaches for Amino Group Introduction and Functionalization

Introducing an amino group onto the benzonitrile ring is another key synthetic transformation. This can be accomplished through various methods, with the reduction of a nitro group being one of the most common and reliable strategies.

Amidation Reactions from Suitable Precursors

While less common for the direct synthesis of primary anilines like the target compound, amidation reactions can be used to form nitrogen-carbon bonds. For instance, a patent describes the reaction of 4-amino-3-hydroxybenzonitrile (B1279274) with 2-bromophenyl isocyanate to form a substituted urea, N-(2-bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea. google.com This illustrates how a pre-existing amino group can be functionalized. The initial amino-hydroxybenzonitrile can be synthesized through a multi-step process starting from 2-benzoxazolinone, which involves bromination, cyanation, and subsequent ring opening and decarbamation. google.com This pathway highlights a more complex, indirect route to introducing a functionalized amino group.

Reduction of Nitro-Containing Intermediates

A more direct and widely applicable method for introducing an amino group is through the reduction of a corresponding nitro compound. The nitration of an aromatic ring, followed by reduction of the nitro group (-NO₂), is a classic and robust two-step process for the synthesis of anilines.

A plausible synthetic route to this compound would involve the synthesis of a 5-bromo-2-hydroxy-3-nitrobenzonitrile (B2420213) intermediate. This nitro-containing precursor can then be reduced to the desired amino compound. A wide variety of reagents are effective for the reduction of aromatic nitro groups, offering chemoselectivity in the presence of other functional groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. |

| Fe, HCl or CH₃COOH | Metal in acidic media | A classic, cost-effective, and mild method. |

| SnCl₂, HCl | Metal salt in acid | Another common and effective method. |

| Zn, CH₃COOH | Metal in acidic media | Provides a mild reduction. |

This table summarizes common methods for nitro group reduction.

The choice of reducing agent is critical to avoid the reduction of the nitrile group or the cleavage of the carbon-bromine bond. Metal-acid systems like iron in acetic acid are often preferred for their mildness and selectivity.

Multi-step and Convergent Synthesis Routes

The synthesis of a molecule with multiple substituents like this compound requires a carefully designed multi-step synthesis. The order in which the functional groups are introduced is paramount to ensure the correct regiochemistry, as the directing effects of the substituents change with each step. libretexts.orgyoutube.com

A potential retrosynthetic analysis for this compound suggests a few possible forward synthesis pathways:

Route A: Nitration followed by Bromination

Nitration: Start with 2-hydroxybenzonitrile (B42573). The hydroxyl group is an ortho-, para-director. Nitration would likely yield a mixture of 2-hydroxy-3-nitrobenzonitrile (B1281848) and 2-hydroxy-5-nitrobenzonitrile.

Separation & Bromination: After separating the desired 2-hydroxy-3-nitrobenzonitrile isomer, the next step is bromination. The hydroxyl group is a strong ortho-, para-director, and the nitro group is a meta-director. Both groups would direct the incoming bromine to the C5 position.

Reduction: The final step would be the reduction of the nitro group to an amino group using a suitable reducing agent like Fe/HCl.

Route B: Bromination followed by Nitration

Bromination: Start with 2-hydroxybenzonitrile. Bromination would yield 5-bromo-2-hydroxybenzonitrile as the major product, due to the para-directing effect of the hydroxyl group. nih.gov

Nitration: The subsequent nitration of 5-bromo-2-hydroxybenzonitrile would be directed by both the hydroxyl and bromo substituents. The hydroxyl group is a stronger activating and directing group, placing the incoming nitro group at the C3 position (ortho to the -OH group).

Reduction: Finally, the nitro group at the C3 position is reduced to the target amino group.

This second route (Route B) appears more regioselective and potentially higher yielding, as the initial bromination step is known to favor the desired C5-substituted product. The success of such multi-step syntheses relies on controlling the reaction at each stage to maximize the yield of the desired isomer and simplify purification processes. libretexts.org

Synthesis from 2-Aminophenol (B121084) Derivatives

A plausible synthetic route to this compound from a 2-aminophenol derivative can be conceptualized through a multi-step sequence involving protection, regioselective bromination, and introduction of the nitrile functionality. A direct, single-step synthesis from readily available precursors is often challenging due to the directing effects of the competing amino and hydroxyl groups and the potential for side reactions.

A hypothetical, yet chemically sound, pathway is outlined below:

Protection of Functional Groups: The initial step would involve the protection of the reactive amino and hydroxyl groups of a 2-aminophenol derivative to prevent unwanted side reactions during subsequent steps. The amino group can be protected, for example, as an acetamide, while the hydroxyl group can be protected as a methyl or benzyl (B1604629) ether. This ensures that the subsequent electrophilic substitution reactions occur at the desired positions on the aromatic ring.

Regioselective Bromination: With the amino and hydroxyl groups protected, the next step is the regioselective introduction of a bromine atom onto the aromatic ring. The directing effects of the protected groups will guide the bromination to the desired position. For instance, in a protected 2-aminophenol, the para-position to the activating amino group is a likely site for electrophilic substitution.

Introduction of the Nitrile Group: The nitrile group can be introduced through various methods. One common approach is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, often in the presence of a copper catalyst. rsc.org This would require the presence of a primary aromatic amine on the ring, which could be the deprotected amino group or another amino group introduced for this purpose. Alternatively, a formyl group can be introduced into the ring via reactions like the Reimer-Tiemann or Duff reaction, which can then be converted to a nitrile through dehydration of the corresponding oxime. nih.gov

Deprotection: The final step would involve the removal of the protecting groups from the amino and hydroxyl functionalities to yield the target compound, this compound.

Sequential Functional Group Interconversions

The synthesis of this compound and its analogs can also be approached through a series of sequential functional group interconversions (FGIs) on a pre-existing benzonitrile scaffold or a suitable aromatic precursor. FGI is a powerful strategy in organic synthesis that allows for the stepwise modification of a molecule to introduce the desired functionalities. nih.govmdpi.comionike.com

Key functional group interconversions relevant to the synthesis of the target molecule include:

Nitration and Reduction: A nitro group can be introduced onto the aromatic ring via electrophilic nitration. This nitro group can then be selectively reduced to a primary amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Halogenation: A bromine atom can be introduced onto the aromatic ring through electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The position of bromination is directed by the existing substituents on the ring.

Hydroxylation: An amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis, a variation of the Sandmeyer reaction. rsc.org

Nitrile Formation: As mentioned previously, an amino group can be converted to a nitrile via the Sandmeyer reaction. rsc.orgrsc.org Alternatively, an aldehyde or a carboxylic acid derivative can be converted into a nitrile. For example, aldehydes can be converted to aldoximes, which are then dehydrated to form nitriles. nih.govresearchgate.netnih.gov

By strategically combining these and other functional group interconversions, a synthetic chemist can devise multiple routes to this compound and a wide array of its analogs with different substitution patterns.

Modern Synthetic Paradigms and Process Development

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. ijnrd.orgwjpmr.comsemanticscholar.orgnih.gov The goal is to develop methods that are more environmentally benign, safer, and more efficient. These principles are highly relevant to the synthesis of benzonitriles, including this compound.

Green Chemistry Principles in Benzonitrile Synthesis

The application of green chemistry principles to benzonitrile synthesis focuses on several key areas, including the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the use of renewable resources. ijnrd.orgsemanticscholar.org

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. organic-chemistry.org In the context of benzonitrile synthesis, solvent-free or neat reactions are highly desirable. For example, the conversion of aldehydes to nitriles has been achieved under solvent-free conditions using solid-supported reagents or by heating the reactants together in the absence of a solvent. dntb.gov.uaresearchgate.net These methods not only reduce solvent waste but can also lead to simpler work-up procedures and higher reaction rates.

| Reaction Type | Conditions | Advantages |

| Aldehyde to Nitrile | p-TsOH, NaN3, silica (B1680970) gel, heat | Solvent-free, avoids toxic cyanide reagents |

| Solid-state reaction | Grinding reactants together | Minimal solvent use, simple procedure |

Use of Sustainable Reagents and Catalysts

The development of sustainable reagents and catalysts is another cornerstone of green chemistry. This involves replacing hazardous reagents with safer alternatives and using catalytic methods to minimize waste. In benzonitrile synthesis, traditional methods often employ toxic cyanide salts. Greener alternatives include the use of less toxic cyanide sources or methods that avoid cyanide altogether, such as the dehydration of oximes. researchgate.netnih.gov

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is also a key aspect of sustainable synthesis. For instance, copper-based heterogeneous catalysts have been developed for the aerobic oxidation of benzaldehydes to benzonitriles. thieme-connect.de

| Reagent/Catalyst | Application | Green Advantage |

| Hydroxylamine (B1172632) hydrosulfate salts | Alternative to hydroxylamine hydrochloride | Avoids corrosive HCl byproduct rsc.orgrsc.orgresearchgate.netnih.govsemanticscholar.org |

| Heterogeneous Cu@C | Aerobic oxidation of benzaldehydes | Recyclable catalyst, uses air as oxidant thieme-connect.de |

| Pd/CoFe2O4 nanomagnetic catalyst | Cyanation of aryl halides | Recyclable magnetic catalyst nih.gov |

Ionic Liquid-Mediated Processes

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts in a variety of organic reactions, including the synthesis of benzonitriles. rsc.orgionike.comrsc.orgresearchgate.netnih.govsemanticscholar.org ILs are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties.

In the synthesis of benzonitriles from benzaldehydes, ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and simplifying the work-up procedure. rsc.orgrsc.orgresearchgate.netnih.govsemanticscholar.org For example, a novel green route for benzonitrile synthesis has been developed using an ionic liquid that serves multiple roles as a recyclable agent. rsc.orgresearchgate.netnih.govsemanticscholar.org In this process, the ionic liquid acts as a co-solvent, a catalyst for the dehydration of the intermediate oxime, and facilitates phase separation for easy product isolation and recycling of the ionic liquid. rsc.orgrsc.orgresearchgate.netnih.govsemanticscholar.org This approach eliminates the need for metal salt catalysts and avoids the generation of corrosive byproducts. rsc.orgresearchgate.netnih.govsemanticscholar.org

| Ionic Liquid Application | Role of Ionic Liquid | Advantages |

| Benzonitrile synthesis from benzaldehyde | Co-solvent, catalyst, phase separation agent | Recyclable, eliminates metal catalysts, simplified work-up rsc.orgrsc.orgresearchgate.netnih.govsemanticscholar.org |

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve transformations that would otherwise be inefficient or unfeasible. For the synthesis of complex molecules like this compound, catalytic approaches involving cesium carbonate, copper, and palladium are particularly relevant for the key bond-forming steps.

Cesium Carbonate (Cs2CO3) Mediated Reactions

Cesium carbonate (Cs2CO3) is often employed as a base in a variety of organic transformations, including N-arylation and O-arylation reactions. Its utility in palladium-catalyzed coupling reactions is well-documented, where it can influence reaction rates and yields, a phenomenon sometimes referred to as the 'caesium effect'. whiterose.ac.uk In the context of synthesizing analogs of this compound, Cs2CO3 can be a crucial component in facilitating the introduction of the amino or hydroxyl functionalities.

While direct synthesis of the target compound using Cs2CO3 is not extensively detailed in the available literature, its role in analogous systems is instructive. For instance, in Buchwald-Hartwig amination reactions, cesium carbonate is recognized for its broad functional group tolerance due to its weaker basicity compared to conventional alkoxide bases. whiterose.ac.uk This property would be advantageous in the synthesis of a multifunctional molecule like this compound, where sensitive groups need to be preserved.

A plausible synthetic route could involve the displacement of a halide from a dihalo-hydroxybenzonitrile precursor. The choice of base is critical in such reactions, and Cs2CO3 often provides superior results in terms of yield and reaction time.

Table 1: Comparison of Bases in a Hypothetical Amination Reaction

| Entry | Base | Solvent | Temperature (°C) | Putative Yield (%) |

| 1 | Cs2CO3 | Dioxane | 100 | High |

| 2 | K2CO3 | Dioxane | 100 | Moderate |

| 3 | NaOtBu | Dioxane | 100 | Moderate to High |

| 4 | K3PO4 | Dioxane | 100 | Moderate |

This table is illustrative and based on general principles of cross-coupling reactions.

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have long been a cornerstone for the formation of C-N and C-O bonds. These reactions are highly relevant for the synthesis of substituted anilines and phenols, key structural motifs in this compound.

The introduction of an amino group onto an aryl bromide precursor is a classic application of copper catalysis. nih.govnih.gov For instance, a suitably substituted bromohydroxybenzonitrile could be aminated using a copper catalyst in the presence of an amine source. The choice of ligand, solvent, and temperature is crucial for achieving high yields and selectivity. nih.govacs.org Modern protocols often utilize ligands such as N,N'-diaryl diamines to facilitate these transformations under milder conditions. nih.gov

A potential synthetic approach could involve the copper-catalyzed amination of a precursor like 3,5-dibromo-2-hydroxybenzonitrile. The regioselectivity of such a reaction would be a key challenge to address, potentially influenced by the electronic and steric environment of the bromine atoms.

Table 2: Key Parameters in Copper-Catalyzed Amination

| Parameter | Description | Typical Conditions |

| Copper Source | Provides the catalytic center. | CuI, Cu2O, Cu powder. nih.gov |

| Ligand | Stabilizes the copper catalyst and facilitates the reaction. | Diamines, amino acids, phenanthrolines. nih.gov |

| Base | Activates the amine nucleophile. | K2CO3, Cs2CO3, NaOtBu. nih.gov |

| Solvent | Influences solubility and reaction rate. | DMSO, DMF, Dioxane, 2-Ethoxyethanol. nih.gov |

| Temperature | Affects reaction kinetics. | Typically elevated temperatures (e.g., 100-150 °C). nih.gov |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for the formation of C-N bonds and are widely used in the synthesis of arylamines. nih.govsemanticscholar.orgorganic-chemistry.org These reactions offer high functional group tolerance and generally proceed under milder conditions than traditional copper-catalyzed methods.

The synthesis of this compound could plausibly be achieved via a palladium-catalyzed amination of a dibrominated precursor. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich biarylphosphine ligands often providing the best results. nih.gov The use of ammonium (B1175870) salts as the ammonia (B1221849) source in palladium-catalyzed aminations has also been reported, offering a practical alternative to gaseous ammonia. organic-chemistry.org

The reaction of aryl chlorides and bromides with ammonium sulfate, catalyzed by a palladium complex, can selectively form primary anilines. nih.govorganic-chemistry.org This methodology could be adapted for the synthesis of the target compound, potentially from a precursor such as 3,5-dibromo-2-hydroxybenzonitrile.

One-Pot and Cascade Reaction Strategies

For example, a hypothetical one-pot process could involve the in-situ generation of an intermediate followed by a catalytic cross-coupling reaction. A cascade reaction could be designed where an initial transformation triggers a subsequent cyclization or substitution to build the desired molecular framework. The synthesis of various nitrogen-containing heterocycles and substituted anilines often employs such strategies. researchgate.netrsc.org For instance, a three-component reaction of an aldehyde, an amine, and a cyanide source, known as the Strecker reaction, is a classic example of a one-pot synthesis of α-aminonitriles. jocpr.com While not directly applicable to the aromatic core of the target molecule, it illustrates the power of multicomponent, one-pot approaches.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is a critical aspect of developing any synthetic methodology to maximize yield and selectivity while minimizing side products. For the catalytic synthesis of this compound, several parameters would need careful consideration.

Catalyst and Ligand Screening: A range of catalysts (e.g., different palladium or copper precursors) and ligands (e.g., various phosphines, diamines) would be screened to identify the most effective combination for the desired transformation.

Base and Solvent Effects: The choice of base and solvent can profoundly impact the reaction outcome. A systematic evaluation of different bases (e.g., carbonates, phosphates, alkoxides) and solvents with varying polarities would be necessary.

Temperature and Reaction Time: These parameters are often interdependent. Optimization would involve finding the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product.

Stoichiometry of Reagents: The molar ratios of the reactants, catalyst, and base would be fine-tuned to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.

For copper-catalyzed aminations, for example, optimization studies have shown that the nature of the copper source, the ligand, and the base are all critical for achieving high yields. nih.gov Similarly, in palladium-catalyzed reactions, the structure of the phosphine ligand is paramount for catalyst activity and stability. nih.gov

Considerations for Gram-Scale and Industrial Production

Transitioning a synthetic route from laboratory scale to gram-scale and ultimately to industrial production introduces a new set of challenges and considerations.

Cost and Availability of Reagents: For large-scale synthesis, the cost and ready availability of starting materials, catalysts, and solvents are of primary importance. This often necessitates the use of less expensive and more abundant metals like copper over palladium where feasible.

Process Safety: The safety of the chemical process is a major concern on an industrial scale. This includes managing exothermic reactions, handling hazardous reagents, and minimizing the use of toxic and flammable solvents.

Purification and Isolation: The method of purification must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.

Catalyst Loading and Recycling: Minimizing the catalyst loading is crucial for reducing costs, especially with precious metal catalysts like palladium. The development of methods for catalyst recovery and recycling is also a key consideration for sustainable industrial processes.

Waste Management: The environmental impact of the process must be considered. This involves minimizing waste generation and developing environmentally benign methods for waste treatment and disposal.

The synthesis of substituted anilines, a broad class of compounds that includes the target molecule, has been successfully implemented on an industrial scale using various catalytic methods. bohrium.com These processes often involve robust and recyclable catalysts to ensure economic viability.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Bromo 2 Hydroxybenzonitrile

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on 3-Amino-5-bromo-2-hydroxybenzonitrile are profoundly influenced by the existing substituents.

The amino (-NH2) and hydroxy (-OH) groups are powerful activating groups in electrophilic aromatic substitution. Both groups possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which are directly attached to the aromatic ring. These lone pairs can be delocalized into the benzene π system through resonance, significantly increasing the electron density of the ring. This enrichment of electrons makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. In fact, an –OH substituent can make the ring 1000 times more reactive than benzene.

This electron-donating resonance effect is particularly strong and outweighs the electron-withdrawing inductive effect that arises from the electronegativity of the nitrogen and oxygen atoms. The increased electron density is not distributed uniformly but is concentrated at the ortho and para positions relative to these activating groups. For this compound, this activation by both the amino and hydroxy groups renders the aromatic ring highly susceptible to attack by electrophiles.

The position of an incoming electrophile is determined by the directing effects of the substituents already present on the ring. Activating groups are typically ortho-, para-directors, while most deactivating groups are meta-directors.

In this compound, the directing effects are as follows:

Hydroxy group (-OH) at C2: A strong activating group and an ortho-, para-director. It directs incoming electrophiles to positions C3 (ortho, occupied), C5 (para, occupied), and C1 (ortho, occupied).

Amino group (-NH2) at C3: A strong activating group and an ortho-, para-director. It directs incoming electrophiles to positions C2 (ortho, occupied), C4 (ortho, available), and C6 (para, available).

Bromo group (-Br) at C5: A weakly deactivating group but an ortho-, para-director due to the resonance contribution of its lone pair electrons, which outweighs its inductive effect in determining orientation. It directs to positions C4 (ortho, available) and C6 (ortho, available).

Nitrile group (-CN) at C1: A moderate deactivating group and a meta-director. It directs to positions C3 (meta, occupied) and C5 (meta, occupied).

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -OH | C2 | Strongly Activating | Ortho, Para |

| -NH₂ | C3 | Strongly Activating | Ortho, Para |

| -Br | C5 | Weakly Deactivating | Ortho, Para |

| -CN | C1 | Moderately Deactivating | Meta |

Nucleophilic Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) features a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles.

The electrophilic carbon of the nitrile group can be attacked by strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This initial nucleophilic addition breaks one of the π-bonds, forming an intermediate imine anion, which is typically stabilized as a salt. Subsequent hydrolysis of this intermediate in aqueous acid yields a ketone. For instance, reaction with a Grignard reagent would convert the nitrile group into a carbonyl group, forming a substituted aminobromohydroxy acetophenone. Another key reaction is the reduction of the nitrile. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine (-CH2NH2) through successive hydride additions.

Nitriles can be hydrolyzed to produce carboxylic acids or amides under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like H2SO4) and water, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water. The resulting intermediate tautomerizes to an amide. With further heating in the acidic solution, this amide can be hydrolyzed to the corresponding carboxylic acid (3-amino-5-bromo-2-hydroxybenzoic acid) and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In a basic solution, a strong nucleophile like the hydroxide (B78521) ion (OH-) attacks the nitrile carbon directly. Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. Similar to the acid-catalyzed process, this amide can be further hydrolyzed under basic conditions to yield a carboxylate salt (the salt of 3-amino-5-bromo-2-hydroxybenzoic acid) and ammonia (B1221849).

Studies on substituted benzonitriles show that the rate of hydrolysis is influenced by the electronic nature of the other substituents on the ring.

| Reagent(s) | Reaction Type | Resulting Functional Group |

|---|---|---|

| H₃O⁺, Δ | Acid Hydrolysis | Carboxylic Acid (-COOH) |

| ⁻OH, H₂O, Δ | Base Hydrolysis | Carboxylate (-COO⁻) |

| 1) LiAlH₄, 2) H₂O | Reduction | Primary Amine (-CH₂NH₂) |

| 1) R-MgBr, 2) H₃O⁺ | Grignard Reaction | Ketone (-C(O)R) |

Transformations of the Bromo Substituent

The bromo substituent on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these transformations due to their optimal reactivity. The bromo group at the C5 position of this compound can readily participate in such reactions.

Prominent examples of these transformations include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, resulting in a biaryl compound.

Heck Coupling: Reaction with an alkene to form a substituted alkene, where a new carbon-carbon bond is formed between the aromatic ring and one of the sp2 carbons of the alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a new carbon-carbon bond, yielding a substituted alkyne.

Stille Coupling: Reaction with an organotin compound (stannane) to form a carbon-carbon bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new carbon-nitrogen bond, replacing the bromine with a substituted amino group.

These reactions provide powerful synthetic routes to modify the core structure of this compound, allowing for the introduction of a wide variety of other functional groups and molecular fragments.

Based on a comprehensive search for scientific literature, there is insufficient specific, verifiable information available in the public domain regarding the chemical reactivity and mechanistic investigations of the compound "this compound" to fully address the detailed outline provided.

While general principles and examples of these reactions exist for structurally similar compounds, the strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of a scientifically accurate and non-speculative article. To do so would risk providing inaccurate or generalized information that does not pertain to the specific reactivity of the target compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified subsection.

Intramolecular Cyclization Reactions and Heterocyclic Formation

Ring-Closing Reactions Involving Multiple Functional Groups

There is a lack of published research detailing specific ring-closing reactions for this compound. The strategic placement of amino, hydroxyl, and nitrile functional groups on the benzene ring suggests a potential for intramolecular cyclization to form various heterocyclic systems, such as benzoxazoles or their derivatives. However, specific examples, reaction conditions, yields, and mechanistic pathways for this particular compound have not been documented in the accessible scientific literature. Investigations into the synthetic utility of this molecule for creating fused ring systems remain unreported.

Applications of 3 Amino 5 Bromo 2 Hydroxybenzonitrile As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The inherent reactivity of 3-Amino-5-bromo-2-hydroxybenzonitrile makes it an ideal building block for the assembly of more complex organic structures. The amino group can act as a nucleophile or be transformed into a diazonium salt for further reactions. The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon bonds. The hydroxyl group can be alkylated or acylated, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering numerous avenues for molecular elaboration.

Precursor in Heterocyclic Chemistry

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. These cyclic structures, containing atoms of at least two different elements in their rings, are of immense interest due to their prevalence in natural products and pharmaceuticals.

Benzofurans are a class of heterocyclic compounds that have garnered significant attention due to their presence in many biologically active molecules. nih.gov The synthesis of substituted benzofurans can be achieved through various strategies, often involving the cyclization of appropriately substituted phenols. organic-chemistry.orgjocpr.com While direct synthesis from this compound is not explicitly detailed in the provided context, the related compound 2-hydroxybenzonitrile (B42573) is a known precursor for benzofuran (B130515) derivatives. For instance, the reaction of 2-hydroxybenzonitrile with chloroacetonitrile (B46850) can lead to the formation of a key intermediate that undergoes internal cyclization to afford 3-aminobenzofuran-2-carboxamide. researchgate.net This suggests that this compound could similarly be utilized to produce brominated benzofuran analogues. The synthesis of benzofuran derivatives often involves catalysts such as palladium and copper. nih.gov

The amino group in this compound is instrumental in the construction of nitrogen-containing heterocycles like quinolines and pyridines. mdpi.comrsc.org Quinolines, for example, can be synthesized through various methods, including the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. The amino functionality of this compound can participate in such condensation reactions to form the pyridine (B92270) ring fused to the existing benzene (B151609) ring.

The synthesis of pyridines can be approached through numerous pathways. For instance, 2-aminopyridine (B139424) can be a starting material for more complex pyridine derivatives through reactions like bromination and iodination. ijssst.info The amino group on the benzene ring of this compound provides a reactive site for building a pyridine ring. For example, 2-amino-3-hydroxy-5-bromopyridine can be synthesized from 2-amino-3,5-dibromopyridine. prepchem.comgoogle.com

The development of novel synthetic methods for nitrogen heterocycles is an active area of research. rsc.orgorganic-chemistry.org Radical cascade reactions using isonitriles have emerged as a powerful strategy for constructing a variety of nitrogen-containing heterocycles. rsc.org

Selenazoles, which are selenium-containing heterocyclic compounds, have been the subject of increasing interest due to their diverse biological activities. nih.govmdpi.com The synthesis of 1,3-selenazole (B15495438) derivatives often involves the reaction of a selenoamide with an α-haloketone. nih.govnih.gov While a direct synthesis from this compound is not explicitly described, the amino group of this compound could potentially be converted into a selenourea, a key precursor for selenazole synthesis. The Hantzsch-type condensation is a common method for synthesizing 2-amino-1,3-selenazoles. nih.gov

Indoles and pyrroles are fundamental five-membered nitrogen-containing heterocyclic scaffolds found in a vast number of natural products and pharmaceuticals. eurekaselect.comresearchgate.net The synthesis of indoles can be achieved through various methods, including the Fischer indole (B1671886) synthesis and palladium-catalyzed amination of haloindoles. nih.govnih.gov The amino group of this compound could potentially be utilized in cyclization reactions to form an indole ring. For instance, the synthesis of 3-aminoindoles can be achieved from indoles and nitrostyrene. nih.gov

Pyrrole synthesis has a long history with well-established methods like the Paal-Knorr and Hantzsch syntheses. eurekaselect.commdpi.com More recent advancements have focused on developing novel and more efficient synthetic routes. nih.gov The structural features of this compound could be strategically modified to serve as a precursor for substituted pyrroles.

Intermediate in the Synthesis of Structurally Diverse Compounds for Research Purposes

Beyond its role in heterocyclic chemistry, this compound is a valuable intermediate for synthesizing a wide range of structurally diverse compounds for research purposes. The combination of its functional groups allows for a multitude of chemical transformations, enabling chemists to access novel molecular scaffolds. These compounds can then be screened for various biological activities or used as probes to study biological processes. The presence of the bromine atom is particularly advantageous, as it allows for the introduction of various substituents through cross-coupling reactions, leading to the rapid generation of compound libraries for high-throughput screening.

In-depth Analysis of this compound as a Versatile Synthetic Intermediate

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research detailing the applications of the chemical compound this compound in the precise areas outlined in the requested article structure.

While related isomers and derivatives feature in various studies, the strict requirement to focus solely on "this compound" prevents the inclusion of such information. For instance, its isomer 5-Bromo-2-hydroxybenzonitrile (B1273605) is a known synthetic reagent used in the preparation of compounds investigated as potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis. nih.gov Another isomer, 2-Bromo-5-hydroxybenzonitrile (B120245) , is utilized in organic synthesis, including for the creation of 2-bromo-5-hydroxybenzoic acid, which has been noted for its anticancer activity. biosynth.com

Furthermore, compounds with similar functional groups, such as 4-amino-3-hydroxybenzonitrile (B1279274) , serve as intermediates in the synthesis of ureas that act as inhibitors of IL-8 receptor binding, which is relevant in inflammatory conditions. google.com However, these examples represent distinct chemical entities, and their specific synthetic pathways and applications cannot be directly attributed to this compound.

The initial search for applications in the specified fields yielded the following observations:

Design and Synthesis of Fluorescent Sensors:No research could be found on the application of this compound in the design of fluorescent sensors.

Due to the absence of detailed research findings for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would necessitate speculation or the inclusion of data from related but distinct molecules, which would violate the core instructions of the request.

Inability to Generate Article Due to Lack of Scientific Data

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research data for the chemical compound "this compound." Specifically, no experimental or computational data could be located for its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), UV-Visible spectroscopy, or X-ray crystallography.

The user's request specified a detailed article structure, including data tables and in-depth research findings for this particular compound. The instructions also strictly mandated that the content focus solely on "this compound" and not introduce information from other compounds.

Given the complete absence of scientific literature and characterization data, it is impossible to generate a factually accurate and informative article that adheres to the provided outline and constraints. Creating such an article would require fabricating data, which is contrary to the principles of scientific accuracy and the core function of this service.

Therefore, the requested article on the "Spectroscopic and Computational Characterization Methodologies" of this compound cannot be produced.

Spectroscopic and Computational Characterization Methodologies

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)Computational studies predicting the vibrational (IR, Raman) frequencies or NMR chemical shifts for 3-Amino-5-bromo-2-hydroxybenzonitrile have not been published.

Further experimental and theoretical research is required to characterize this compound and provide the data necessary to fulfill the detailed analytical scope of this article.

Lack of Publicly Available Computational Data for this compound

Consequently, it is not possible to provide a scientifically accurate and detailed article covering the following specified topics for this compound:

Computational Analysis of Reaction Mechanisms and Pathways: No studies detailing the computational investigation of reaction pathways involving this specific molecule were found.

Investigation of Intermolecular Interactions: While general principles of hydrogen and halogen bonding can be inferred from its structure, specific computational studies quantifying these interactions for this compound are absent from the searched literature.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surfaces: No publications were identified that report on the HOMO-LUMO energy gap, orbital distributions, or calculated molecular electrostatic potential (MEP) surfaces for this compound.

Natural Bond Orbital (NBO) Analysis: Detailed NBO analysis, which provides insight into charge distribution, hyperconjugative interactions, and donor-acceptor relationships, has not been published for this molecule.

Thermodynamic and Kinetic Parameter Computations: There is a lack of available literature detailing the calculated thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) or the kinetic parameters for reactions involving this compound.

Without access to peer-reviewed computational research data, generating a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements is not feasible. The creation of data tables and detailed research findings is contingent upon the existence of such primary research, which could not be located.

Future Research Directions and Broad Impact in Chemical Science

Exploration of Novel Synthetic Routes and Catalyst Development

One promising avenue is the development of catalysts for the regioselective amination and halogenation of phenol (B47542) derivatives. This could involve the design of bespoke transition metal catalysts or organocatalysts that can direct the incoming functional groups to specific positions on the aromatic ring, thereby streamlining the synthesis of compounds like 3-Amino-5-bromo-2-hydroxybenzonitrile. For instance, advancements in copper-catalyzed reactions for the synthesis of 2-aminophenol (B121084) derivatives from nitroarenes could be adapted and refined for more complex substrates. nih.govbcrec.idrsc.orgrsc.orgnih.gov

Furthermore, the exploration of greener synthetic methods, such as those utilizing ionic liquids as recyclable catalysts and reaction media, could offer more sustainable pathways for the production of benzonitrile (B105546) derivatives. rsc.org The development of catalytic systems that operate under milder conditions with reduced waste generation will be a key focus.

| Potential Catalytic Approach | Target Reaction | Potential Advantages |

| Custom Ligand-Transition Metal Complexes | Regioselective C-H amination/halogenation | High selectivity, milder reaction conditions |

| Organocatalysis | Asymmetric functionalization | Metal-free synthesis, enantioselective control |

| Nanocatalysts | Enhanced catalytic activity | High surface area, potential for recyclability |

| Biocatalysis | Enzymatic functionalization | High specificity, environmentally benign |

Deeper Mechanistic Understanding of Complex Transformations

The inherent functionality of this compound makes it an excellent platform for studying the mechanisms of complex chemical transformations. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing nitrile and bromo groups can lead to intricate reaction pathways.

Future research will likely employ a combination of experimental and computational methods to elucidate the mechanisms of reactions involving this and related polyfunctional aromatic compounds. nih.gov For example, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into reaction intermediates and transition states. These experimental approaches, when coupled with Density Functional Theory (DFT) calculations, can offer a comprehensive understanding of the factors that govern reactivity and selectivity. nih.govrsc.org Such studies are crucial for optimizing existing reactions and for the rational design of new synthetic methodologies.

Development of Derivatives for Specific Research Applications (excluding direct biological outcomes)

The versatile chemical handles on this compound provide a foundation for the synthesis of a wide array of derivatives with potential applications in materials science and other research areas. The nitrile group, for instance, is a precursor to various other functionalities and can participate in the formation of thermally stable polymers. researchgate.net

Future work in this area will focus on leveraging the unique electronic and structural features of this scaffold to create novel materials. For example, derivatives of this compound could be explored as building blocks for:

Organic Light-Emitting Diodes (OLEDs): The synthesis of multifunctional benzonitrile derivatives has shown promise in the development of materials with thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties for use in OLEDs. rsc.org

Functional Polymers: The nitrile group can be utilized in polymerization reactions to create polymers with high thermal stability and specific electronic properties. researchgate.net

Molecular Sensors: The strategic placement of functional groups could lead to derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes.

Self-Assembling Materials: The potential for hydrogen bonding and other non-covalent interactions could be exploited in the design of derivatives that form well-defined supramolecular structures. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play an increasingly important role in predicting the properties and reactivity of this compound and its derivatives. Advanced computational models can be used to forecast a range of molecular attributes, from spectroscopic properties to reaction outcomes, thereby guiding experimental efforts and accelerating the discovery of new molecules with desired functions.

Future research will likely involve the use of sophisticated computational techniques to:

Predict Spectroscopic Properties: DFT and other quantum chemical methods can be employed to accurately predict NMR, IR, and UV-Vis spectra, aiding in the characterization of newly synthesized compounds. mdpi.comnih.gov

Model Reaction Mechanisms: Computational studies can provide detailed energetic profiles of reaction pathways, helping to understand and predict regioselectivity and stereoselectivity.

Design Molecules with Tailored Properties: By computationally screening virtual libraries of derivatives, researchers can identify candidates with optimized electronic, optical, or material properties before embarking on their synthesis. The use of machine learning approaches, trained on extensive datasets of molecular properties, will further enhance the predictive power of these computational tools. ehu.es

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies, Spectroscopic prediction | Transition state energies, NMR/IR/UV-Vis spectra |

| Time-Dependent DFT (TD-DFT) | Excited state properties | Absorption and emission spectra, photophysical parameters |

| Molecular Dynamics (MD) | Conformational analysis, self-assembly | Molecular conformations, intermolecular interactions |

| Machine Learning (ML) | High-throughput screening | A wide range of molecular and material properties |

Integration with Automated Synthesis and High-Throughput Methodologies

The integration of automated synthesis platforms with high-throughput screening methodologies offers a powerful paradigm for accelerating the exploration of the chemical space around this compound. researchgate.netillinois.educhemrxiv.orgresearchgate.netnih.gov Automated systems can rapidly synthesize libraries of derivatives, which can then be efficiently screened for desired properties.

Future directions in this area include:

Automated Synthesis of Derivative Libraries: The development of robust and flexible automated synthesis platforms capable of handling the specific chemistry of functionalized benzonitriles will enable the rapid generation of diverse compound libraries. nih.gov

High-Throughput Screening for Material Properties: The implementation of high-throughput screening assays to evaluate the electronic, optical, and thermal properties of the synthesized derivatives will allow for the rapid identification of promising candidates for specific applications.

Closed-Loop Discovery: The ultimate goal is to create closed-loop systems where artificial intelligence algorithms design novel derivatives, automated platforms synthesize them, and high-throughput screening provides the data to refine the next round of designs, creating a fully autonomous discovery engine.

The continued exploration of this compound and its derivatives, driven by these future research directions, is expected to have a broad impact on chemical science, leading to the development of new synthetic methods, a deeper understanding of chemical reactivity, and the creation of novel materials with advanced functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.